

# Rusfertide: A Hepcidin Mimetic Approach to Managing Polycythemia Vera

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Rusfertide (PTG-300) is a first-in-class injectable peptide mimetic of the natural hormone hepcidin, the master regulator of iron homeostasis.[1][2] By mimicking hepcidin, rusfertide blocks the iron exporter ferroportin, leading to a reduction in iron availability for erythropoiesis. [3][4][5] This novel mechanism of action has shown significant promise in the treatment of polycythemia vera (PV), a myeloproliferative neoplasm characterized by the overproduction of red blood cells (erythrocytosis). Clinical trials have demonstrated that rusfertide can effectively control hematocrit levels, reduce the need for therapeutic phlebotomy, and improve iron deficiency and disease-related symptoms in patients with PV. This technical guide provides a comprehensive overview of rusfertide, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols from key clinical trials.

# Introduction to Polycythemia Vera and the Role of Iron

Polycythemia vera is a chronic blood cancer characterized by the excessive production of red blood cells, often accompanied by elevated white blood cell and platelet counts. The primary treatment goal for PV is to maintain a hematocrit level below 45% to reduce the risk of thromboembolic events, a major cause of morbidity and mortality in these patients. The current standard of care often involves therapeutic phlebotomy, with or without cytoreductive therapies.



However, frequent phlebotomies can lead to iron deficiency, which in turn can exacerbate symptoms such as fatigue and cognitive impairment.

In PV, hepcidin levels are often suppressed, leading to increased iron availability that fuels the overproduction of red blood cells. **Rusfertide** addresses this underlying pathology by acting as a hepcidin mimetic, thereby restoring the normal regulation of iron metabolism.

## **Mechanism of Action: The Hepcidin-Ferroportin Axis**

Hepcidin is a peptide hormone primarily produced by the liver that plays a central role in regulating iron homeostasis. It exerts its effect by binding to ferroportin, the sole known iron exporter protein found on the surface of cells such as duodenal enterocytes, macrophages, and hepatocytes. The binding of hepcidin to ferroportin induces the internalization and degradation of ferroportin, thereby trapping iron within these cells and reducing the amount of iron circulating in the plasma.

**Rusfertide**, as a hepcidin mimetic, replicates this action. By binding to and promoting the degradation of ferroportin, **rusfertide** effectively limits the iron supply available to the bone marrow for red blood cell production. This targeted approach allows for the control of erythrocytosis without the systemic effects of broader cytoreductive agents.









Click to download full resolution via product page

Mechanism of Action of Rusfertide.

# **Clinical Development and Efficacy**

Rusfertide has undergone rigorous clinical evaluation in patients with polycythemia vera, primarily through the Phase 2 REVIVE and the Phase 3 VERIFY studies. These trials have consistently demonstrated the efficacy of rusfertide in managing the key aspects of the disease.



## **Quantitative Clinical Trial Data**

The following tables summarize the key efficacy and safety data from the REVIVE and VERIFY clinical trials.

Table 1: Efficacy Results from the REVIVE (Phase 2) and VERIFY (Phase 3) Trials

| Endpoint                    | REVIVE (Phase 2)                                                                                                               | VERIFY (Phase 3)                                                                             |
|-----------------------------|--------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Primary Endpoint            |                                                                                                                                |                                                                                              |
| Responder Rate              | 69.2% (Rusfertide) vs. 18.5% (Placebo) (p=0.0003)                                                                              | 77% (Rusfertide) vs. 33% (Placebo) (p<0.0001)                                                |
| Key Secondary Endpoints     |                                                                                                                                |                                                                                              |
| Mean Number of Phlebotomies | Not explicitly reported as a primary outcome                                                                                   | 0.5 (Rusfertide) vs. 1.8<br>(Placebo) (p<0.0001) (Weeks<br>0-32)                             |
| Hematocrit Control (<45%)   | Consistently maintained for ≥3 years                                                                                           | 62.6% (Rusfertide) vs. 14.4% (Placebo) (p<0.0001)                                            |
| Patient-Reported Outcomes   | Significant improvements in fatigue, early satiety, abdominal discomfort, inactivity, concentration, night sweats, and itching | Statistically significant improvements in PROMIS Fatigue SF-8a and MFSAF Total Symptom Score |

Table 2: Safety and Tolerability Profile of Rusfertide



| Adverse Events                   | REVIVE (Phase 2)                                        | VERIFY (Phase 3)                                                                              |
|----------------------------------|---------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Most Common Adverse Events       | Grade 1-2 injection site reactions                      | Grade 1-2 injection site reactions                                                            |
| Serious Adverse Events<br>(SAEs) | 26% of patients; most unrelated to treatment            | All serious adverse events reported were deemed not drug-related                              |
| Grade 3/4 Adverse Events         | Grade 3 TEAEs in 25.7% of patients; No Grade 4 or 5 AEs | Majority of adverse events were grade 1-2                                                     |
| Thrombotic Events                | Seven events in six high-risk PV patients               | No evidence of an increased risk of cancer in rusfertide-treated patients compared to placebo |

# Experimental Protocols: Key Clinical Trials The REVIVE Study (Phase 2, NCT04057040)

The REVIVE study was a three-part Phase 2 trial designed to evaluate the efficacy, safety, and tolerability of **rusfertide** in patients with polycythemia vera who were dependent on phlebotomy.

- Part 1: Dose-Finding (28 weeks)
  - Objective: To identify the appropriate dose of rusfertide to maintain hematocrit levels below 45%.
  - Methodology: Patients received weekly subcutaneous injections of rusfertide with dose adjustments.
- Part 2: Randomized, Placebo-Controlled Withdrawal (12 weeks)
  - Objective: To assess the efficacy of rusfertide compared to placebo in maintaining hematocrit control.



- Methodology: Patients were randomized to continue receiving their established dose of rusfertide or switch to a placebo.
- Part 3: Open-Label Extension (up to 3 years)
  - Objective: To evaluate the long-term safety and efficacy of rusfertide.
  - Methodology: All patients received open-label rusfertide.

## The VERIFY Study (Phase 3, NCT05210790)

The VERIFY study is a global, three-part, randomized, placebo-controlled Phase 3 trial designed to confirm the efficacy and safety of **rusfertide** in a larger patient population.

- Part 1a: Randomized, Double-Blind, Placebo-Controlled (32 weeks)
  - Objective: To evaluate the superiority of rusfertide plus standard of care versus placebo plus standard of care.
  - Methodology: Approximately 293 patients were randomized 1:1 to receive either onceweekly subcutaneous rusfertide or placebo, in addition to their ongoing therapy.
- Part 1b: Open-Label Crossover (20 weeks)
  - Objective: To provide rusfertide to all patients and assess its effects in those previously on placebo.
  - Methodology: Patients who completed Part 1a, including those on placebo, received openlabel rusfertide.
- Part 2: Long-Term Open-Label Extension (104 weeks)
  - Objective: To assess the long-term safety and durability of response to rusfertide.
  - Methodology: All patients who completed Part 1b continue to receive open-label rusfertide.





Click to download full resolution via product page

#### Clinical Trial Workflow for Rusfertide.

## **Biomarker Analysis**

Studies have shown that treatment with **rusfertide** leads to favorable changes in biomarkers related to iron metabolism and erythropoiesis. In the PACIFIC study, **rusfertide** treatment resulted in an increase in median hepcidin concentrations and a modest decrease in erythroferrone (ERFE) concentration, consistent with reduced erythropoietic drive. Furthermore, in patients with baseline iron deficiency, **rusfertide** normalized iron levels, as evidenced by increases in ferritin and mean corpuscular volume (MCV), while iron levels remained stable in patients with normal iron at baseline.

### **Conclusion and Future Directions**

**Rusfertide** represents a significant advancement in the treatment of polycythemia vera. Its targeted mechanism of action, which addresses the underlying dysregulation of iron metabolism in PV, offers a novel and effective approach to controlling erythrocytosis and



reducing the burden of phlebotomy. The robust data from the REVIVE and VERIFY clinical trials demonstrate its potential to become a new standard of care for patients with PV. Further long-term data from the ongoing VERIFY extension study will provide additional insights into the durability and safety of this promising therapeutic agent. The development of **rusfertide** highlights the potential of hepcidin mimetics in treating a range of iron-related disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Rusfertide | C114H181N27O28S2 | CID 155884410 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Hepcidin Mimetics in Polycythemia Vera: Resolving the Irony of Iron deficiency and Erythrocytosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncnursingnews.com [oncnursingnews.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Rusfertide: A Hepcidin Mimetic Approach to Managing Polycythemia Vera]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8819294#rusfertide-as-a-hepcidin-mimetic-explained]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com